Quinaprilat
Overview
Description
Quinaprilat is the active diacid metabolite of Quinapril, a prodrug that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used in the treatment of hypertension and congestive heart failure. This compound exerts its effects by inhibiting the angiotensin-converting enzyme, thereby reducing the formation of angiotensin II, a potent vasoconstrictor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinaprilat is synthesized from Quinapril through a de-esterification process. The synthesis involves the hydrolysis of Quinapril, which is an ethyl ester, to produce this compound. This reaction typically occurs under acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound involves the large-scale hydrolysis of Quinapril. The process is optimized to ensure high yield and purity of this compound. The reaction is carried out in a controlled environment to maintain the stability of the compound and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Quinaprilat undergoes several types of chemical reactions, including:
Hydrolysis: The conversion of Quinapril to this compound through the addition of water.
Oxidation: this compound can undergo oxidation reactions, although these are less common in its therapeutic use.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrochloric Acid: Used in the hydrolysis of Quinapril to this compound.
Sodium Hydroxide: Another reagent used for the hydrolysis process.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products Formed: The primary product formed from the hydrolysis of Quinapril is this compound. Other minor products may include degradation products depending on the reaction conditions .
Scientific Research Applications
Quinaprilat has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of angiotensin-converting enzyme and its effects on blood pressure regulation.
Biology: Investigated for its role in cellular signaling pathways and its impact on various biological processes.
Medicine: Widely used in the treatment of hypertension and heart failure. It is also studied for its potential benefits in diabetic nephropathy and other cardiovascular diseases.
Industry: Employed in the development of new angiotensin-converting enzyme inhibitors and related pharmaceuticals
Mechanism of Action
Quinaprilat inhibits the angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. This mechanism involves the binding of this compound to both tissue and plasma angiotensin-converting enzyme .
Comparison with Similar Compounds
Captopril: Another angiotensin-converting enzyme inhibitor, but with a sulfhydryl group that can cause side effects such as rash and taste disturbances.
Enalaprilat: Similar to Quinaprilat, but with different pharmacokinetic properties and a shorter duration of action.
Lisinopril: A non-ester prodrug that is directly active and does not require conversion to an active metabolite .
Uniqueness of this compound: this compound is unique due to its potent binding affinity for angiotensin-converting enzyme and its long terminal half-life, which allows for once-daily dosing. It also lacks a sulfhydryl group, reducing the risk of certain side effects associated with other angiotensin-converting enzyme inhibitors .
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-YSSFQJQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868904 | |
Record name | Quinaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82768-85-2, 85441-60-7 | |
Record name | Quinaprilat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinaprilat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinaprilat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quinaprilat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinaprilat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINAPRILAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Quinaprilat | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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